(2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
(2Z)-2-(2,6-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a halogenated benzofuran-3(2H)-one derivative characterized by a 2,6-dichlorobenzylidene substituent at position 2 and a hydroxy group at position 6. Its synthesis typically involves a condensation reaction between 6-hydroxybenzofuran-3(2H)-one and 2,6-dichlorobenzyl chloride under basic conditions, yielding a pale yellow crystalline product with a melting point of 153–155°C . Key spectral data include:
Properties
IUPAC Name |
(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O3/c16-11-2-1-3-12(17)10(11)7-14-15(19)9-5-4-8(18)6-13(9)20-14/h1-7,18H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARSSRRHTOXAFA-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atoms on the benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A study conducted on breast cancer cells demonstrated that this compound inhibited cell proliferation and triggered apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens.
- Case Study 2 : In a study assessing its efficacy against bacterial strains, this compound showed significant antibacterial effects, particularly against Gram-positive bacteria .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of the compound. It appears to mitigate oxidative stress in neuronal cells.
- Case Study 3 : Research involving models of neurodegeneration indicated that this compound reduced markers of oxidative damage and improved cell viability in neuronal cultures .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been documented.
- Case Study 4 : In vivo studies revealed that the compound significantly decreased inflammatory markers in animal models of chronic inflammation, suggesting its utility in treating inflammatory diseases .
Photovoltaic Materials
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices.
- Case Study 5 : Experimental setups demonstrated that incorporating this compound into polymer blends improved the efficiency of light absorption and energy conversion in solar cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Structurally related benzofuran-3(2H)-one derivatives differ in substituents on the benzylidene ring and the benzofuran core. Key examples include:
Physicochemical Properties
Trends :
- Halogenation (Cl, Br) increases molecular weight and melting points due to enhanced intermolecular interactions .
- Methoxy/ethoxy substituents improve lipophilicity but reduce aqueous solubility .
Spectral Characteristics
Biological Activity
(2Z)-2-(2,6-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic compound characterized by its unique benzofuran structure and dichlorobenzylidene moiety. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article aims to provide a detailed overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 307.13 g/mol. The structural representation is as follows:
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells. The compound demonstrated potent cytotoxicity with IC50 values ranging from 10 to 20 µM across these cell lines. The mechanism of action appears to involve induction of apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and PARP cleavage in treated cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro assays revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency .
Mechanistic Studies
Mechanistic studies using molecular docking simulations suggest that this compound interacts with key proteins involved in cell proliferation and survival pathways. For instance, it has been reported to bind effectively to the active sites of topoisomerases and cyclin-dependent kinases, which are critical for DNA replication and cell cycle progression .
Data Tables
| Biological Activity | IC50 Values (µM) | Target Cells |
|---|---|---|
| Cytotoxicity | 10 - 20 | HeLa, MDA-MB-231, A549 |
| Antimicrobial Activity | 32 - 128 | Staphylococcus aureus, E. coli |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of the compound to HeLa cells over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted against clinical isolates of Staphylococcus aureus. The compound exhibited significant inhibition at concentrations lower than those typically required for conventional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, and how can purity be optimized?
- The compound is synthesized via base-catalyzed condensation of 2,6-dichlorobenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one. Typical conditions involve refluxing in ethanol/methanol with NaOH/KOH (yields ~60–75%) .
- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor via TLC (Rf ~0.3–0.5 in EtOAc:Hex 1:1) .
Q. Which spectroscopic techniques are critical for structural validation of this benzofuran derivative?
- NMR: ¹H NMR shows characteristic peaks: δ 6.8–7.5 ppm (aromatic protons), δ 5.8 ppm (Z-configuration olefinic proton), δ 10.2 ppm (phenolic -OH). ¹³C NMR confirms carbonyl (δ ~180 ppm) and dichlorophenyl carbons .
- MS: ESI-MS ([M-H]⁻ at m/z 323) and HRMS validate molecular weight. IR confirms C=O (1680–1700 cm⁻¹) and -OH (3200–3400 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- In vitro studies show moderate antioxidant activity (IC₅₀ ~25 µM in DPPH assay) and anti-inflammatory effects (COX-2 inhibition ~40% at 50 µM). Antiproliferative activity against HeLa cells (IC₅₀ ~30 µM) has also been observed .
Advanced Research Questions
Q. How do substituents (e.g., 2,6-dichloro vs. 4-methyl) influence bioactivity in benzylidene-benzofuran derivatives?
- Case Study: Replacing 2,6-dichloro with 4-methyl reduces antiproliferative potency (HeLa IC₅₀ increases to ~50 µM), suggesting halogenation enhances cellular uptake or target binding .
- Mechanistic Insight: Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, potentially enhancing interactions with thiol groups in enzymes like thioredoxin reductase .
Q. What strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects of benzofuran derivatives?
- Dose-Dependent Effects: At low concentrations (≤10 µM), ROS scavenging dominates; at higher doses (≥50 µM), redox cycling via quinone intermediates generates ROS, causing pro-oxidant effects .
- Experimental Design: Use redox-sensitive dyes (e.g., DCFH-DA) with N-acetylcysteine controls to dissect dual effects .
Q. How can reaction yields be improved for large-scale synthesis?
- Optimization:
- Catalyst Screening: Replace NaOH with K₂CO₃ (improves yield to ~85% by reducing side reactions) .
- Solvent Effects: Switch to DMF at 80°C (enhances solubility of aromatic intermediates) .
- Process Analytics: Use in situ FTIR to monitor carbonyl condensation kinetics .
Q. What are the challenges in translating in vitro bioactivity to in vivo models?
- Pharmacokinetics: Low bioavailability (<20% in rodent models) due to poor solubility. Use nanoformulations (e.g., PLGA nanoparticles) to enhance absorption .
- Metabolism: Rapid glucuronidation of the phenolic -OH group detected via LC-MS/MS. Modify the -OH group with prodrug strategies (e.g., acetyl protection) .
Methodological Notes
- Contradiction Analysis: Cross-validate bioactivity data using orthogonal assays (e.g., MTT for viability vs. Caspase-3 for apoptosis) .
- Advanced Characterization: X-ray crystallography (where feasible) confirms Z-configuration and hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
